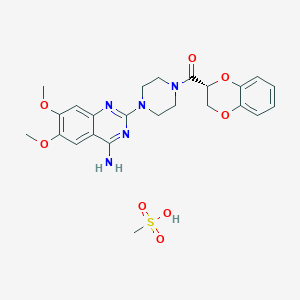

Doxazosin methanesulfonate, (R)-

Description

Significance of Chirality and Enantiomeric Purity in Pharmaceutical Research

Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms called enantiomers, is a fundamental concept in pharmaceutical research. americanpharmaceuticalreview.comnih.gov Biological systems, including enzymes and receptors, are themselves chiral, creating a "chiral environment" where enantiomers of a drug can interact differently. americanpharmaceuticalreview.commdpi.com This can lead to significant variations in their pharmacological and toxicological properties. nih.gov

One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. mdpi.com Recognizing these potential differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) have increasingly favored the development of single-enantiomer drugs over racemic mixtures. americanpharmaceuticalreview.comnih.gov This shift underscores the importance of enantiomeric purity, which is a critical quality attribute in drug development and manufacturing. americanpharmaceuticalreview.comlibretexts.org The development of a single enantiomer from a previously racemic drug is a strategy known as a "chiral switch".

Overview of Doxazosin (B1670899) Methanesulfonate (B1217627) in Research Landscape

Doxazosin methanesulfonate has been the subject of extensive research, primarily focusing on its clinical applications and pharmacological effects as an alpha-1 adrenoceptor antagonist. nih.govnih.gov Research has explored its efficacy in treating BPH and hypertension. webmd.comdrugs.com Beyond its primary indications, studies have also investigated its potential in other areas, such as its anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF)-induced cell migration and proliferation. nih.gov

In the analytical chemistry domain, research has focused on developing methods for the analysis and quality control of doxazosin mesylate. This includes techniques like gas chromatography-mass spectrometry (GC-MS) to determine potential genotoxic impurities such as alkyl methanesulfonates. researchgate.netnih.gov Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy have been employed for the complete characterization of the enantiomeric mixture of doxazosin mesylate. researchgate.net

Rationale for Focused Academic Inquiry into (R)-Doxazosin Methanesulfonate

The specific academic interest in (R)-Doxazosin Methanesulfonate stems from the fundamental principles of stereopharmacology. The differential interaction of enantiomers with chiral biological targets provides a strong rationale for investigating the properties of each isomer separately. By isolating and studying the (R)-enantiomer, researchers aim to:

Explore potential for improved therapeutic index: Investigate whether the (R)-enantiomer offers a better balance of efficacy and safety compared to the racemic mixture or the (S)-enantiomer. This could potentially lead to the development of a more targeted and better-tolerated therapeutic agent.

Advance synthetic and analytical methodologies: The focus on a single enantiomer drives the development of stereoselective synthetic routes and chiral separation techniques. This contributes to the broader field of asymmetric synthesis and chiral analysis, which are crucial for the production of enantiomerically pure pharmaceuticals. nih.gov

This focused research into (R)-Doxazosin Methanesulfonate is indicative of a paradigm shift in pharmaceutical sciences, moving towards a more nuanced understanding of drug action at the molecular level, with the ultimate goal of developing safer and more effective medications.

Structure

2D Structure

Properties

CAS No. |

156154-38-0 |

|---|---|

Molecular Formula |

C24H29N5O8S |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid |

InChI |

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m1./s1 |

InChI Key |

VJECBOKJABCYMF-VEIFNGETSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Stereochemical Investigations of Doxazosin Methanesulfonate, R

Stereoselective Synthesis Methodologies for (R)-Doxazosin Methanesulfonate (B1217627)

The production of enantiomerically pure (R)-Doxazosin methanesulfonate relies on sophisticated stereoselective synthesis strategies. These methods are designed to selectively produce the desired (R)-enantiomer, thereby avoiding the complexities and potential drawbacks of administering a racemic mixture. The primary approaches to achieving this are asymmetric synthesis and enantiomeric resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a chiral molecule with a specific three-dimensional arrangement directly. mdpi.comrsc.org This can be accomplished through the use of chiral starting materials, reagents, or catalysts that influence the stereochemical outcome of a reaction. mdpi.com For the synthesis of (R)-Doxazosin, this could involve several theoretical pathways. One such approach is the use of a chiral auxiliary, a chemical compound that can be temporarily incorporated into a synthetic sequence to direct the formation of a specific enantiomer. After the desired stereocenter is established, the auxiliary is removed. Another strategy could involve a catalytic asymmetric reaction, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. For instance, an asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor could establish the chiral center in the doxazosin (B1670899) molecule. While specific, detailed industrial processes for the asymmetric synthesis of (R)-Doxazosin are often proprietary, the principles of asymmetric synthesis provide a clear framework for its potential production. rsc.org

Enantiomeric Resolution Techniques

A more common and established method for obtaining a single enantiomer is through the resolution of a racemic mixture. rsc.org This technique separates the two enantiomers of a compound. A widely employed method for the resolution of doxazosin is diastereomeric salt formation. This process involves reacting the racemic doxazosin base with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.

One approach involves the enzymatic resolution of an ester precursor, followed by amide formation and subsequent conversion to (S)-doxazosin mesylate. researchgate.net Another method is the direct resolution of the doxazosin precursor with D-tartaric acid. researchgate.net After the separation of the desired diastereomeric salt, the pure (R)- or (S)-doxazosin can be liberated by treatment with a base. The final step involves reacting the enantiomerically pure doxazosin base with methanesulfonic acid to form the corresponding methanesulfonate salt. google.com

Identification and Profiling of Stereoisomeric Impurities in Synthesis

The most powerful and widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). This method can effectively separate and quantify the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric purity of the final product. The acceptable level of the unwanted enantiomer is strictly controlled by regulatory agencies. Beyond the (S)-enantiomer, other process-related impurities and potential diastereomers, if other chiral centers are present in the synthetic route, must also be monitored and controlled.

Enantiomeric Separation and Chiral Purity Analysis Techniques

The ability to separate and analyze the enantiomers of doxazosin is fundamental for both manufacturing and quality control. Chromatographic techniques, particularly chiral HPLC, are the gold standard for these applications.

Chromatographic Enantioseparation Methods

Chromatographic methods for separating enantiomers rely on the use of a chiral stationary phase (CSP). A CSP is a solid support that has a chiral selector molecule bound to its surface. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, separation.

The development of a chiral HPLC method for the enantioseparation of doxazosin involves a systematic process of selecting the appropriate CSP and optimizing the mobile phase conditions to achieve a baseline separation of the (R)- and (S)-enantiomers. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective for resolving doxazosin enantiomers. nih.gov Specifically, amylose tris-(3,5-dimethylphenylcarbamate) and cellulose tris-(3,5-dimethylphenylcarbamate) have been successfully employed. nih.gov Research has shown that an amylose-based column can provide a good separation. nih.gov Another type of CSP that has been used is the ovomucoid column, which is a protein-based chiral selector. nih.gov

The mobile phase, which carries the sample through the column, is typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol, 1-propanol, or 2-propanol. nih.gov The type and concentration of the alcohol can significantly influence the retention and resolution of the enantiomers. nih.gov To improve the peak shape and reduce tailing, a small amount of a basic additive like diethylamine (B46881) is often added to the mobile phase. chromatographyonline.comnih.gov Reversed-phase HPLC methods have also been developed, using mobile phases containing acetonitrile (B52724) and aqueous buffers. nih.govnih.gov

The effectiveness of the separation is measured by the resolution (Rs), which should ideally be greater than 1.5 for baseline separation. nih.gov Method validation is also a critical step to ensure the accuracy, precision, and robustness of the analytical procedure. nih.govnih.gov

Table 1: Example Chiral HPLC Method for Doxazosin Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) nih.gov |

| Mobile Phase | n-hexane-alcohol-0.1% diethylamine nih.gov |

| Detection | UV at 240 nm nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomers

The separation and quantification of doxazosin enantiomers in biological matrices are crucial for understanding their individual pharmacokinetic profiles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity and specificity. nih.gov

Several LC-MS methods have been developed and validated for the enantioselective determination of doxazosin in human plasma. nih.govresearchgate.net A common approach involves the use of a chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov For instance, an ovomucoid column has been successfully employed with an isocratic mobile phase to separate the enantiomers within a short run time. nih.gov

Data acquisition is typically performed in the multiple reaction monitoring (MRM) mode, which enhances the selectivity and sensitivity of the assay. The transitions of m/z 452 → 344 for doxazosin enantiomers and a suitable internal standard, such as prazosin (B1663645) (m/z 384 → 247), are often monitored. nih.gov These methods have demonstrated linearity over a clinically relevant concentration range, with a low limit of quantification, making them suitable for pharmacokinetic studies. nih.gov Importantly, studies have shown that no chiral inversion occurs during plasma storage, sample preparation, or analysis, ensuring the integrity of the results. nih.gov

Table 1: LC-MS Method Parameters for Doxazosin Enantiomer Analysis

| Parameter | Details | Reference |

| Chromatographic Column | Ovomucoid chiral stationary phase | nih.gov |

| Mobile Phase | Methanol (B129727)/5mM ammonium (B1175870) acetate (B1210297)/formic acid (20/80/0.016, v/v/v) | nih.gov |

| Flow Rate | 0.60 mL/min | nih.gov |

| Detection | Tandem mass spectrometry (MS/MS) in MRM mode | nih.gov |

| MRM Transitions | Doxazosin: m/z 452 → 344; Prazosin (IS): m/z 384 → 247 | nih.gov |

| Linearity Range | 0.100-50.0 ng/mL for each enantiomer | nih.gov |

| Lower Limit of Quantification | 0.100 ng/mL for each enantiomer | nih.gov |

Spectroscopic Characterization for Stereochemical Assignment (e.g., NMR, FT-IR)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the stereochemical assignment of doxazosin enantiomers. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are key methods used in this characterization. ufrgs.brufrgs.brresearchgate.net

A complete characterization of the racemic mixture of doxazosin mesylate has been achieved using various NMR experiments, including APT, HSQC, and HMBC, to confirm the signal assignments of all hydrogen and most carbon atoms. ufrgs.brresearchgate.net While these studies have been conducted on the racemate, they provide the foundational spectral data necessary for the individual analysis of each enantiomer. ufrgs.br

FT-IR spectroscopy provides valuable information about the functional groups present in the doxazosin molecule. The FT-IR spectrum of doxazosin mesylate shows characteristic absorption bands, including a significant band around 1632 cm⁻¹ attributed to the tertiary amide (C=O) stretching. researchgate.net Other key features include a broad band for the N-H stretching of the amine and C-O stretching bands. researchgate.net These spectral signatures are crucial for confirming the identity and purity of the compound. ufrgs.brresearchgate.net

Table 2: Key Spectroscopic Data for Doxazosin Characterization

| Spectroscopic Technique | Key Findings | Reference |

| NMR (¹H and ¹³C) | Complete signal assignments for the racemic mixture, providing a basis for enantiomer-specific analysis. | ufrgs.brresearchgate.net |

| FT-IR | Characteristic tertiary amide (C=O) stretch at ~1632 cm⁻¹, N-H and C-O stretching bands confirming functional groups. | researchgate.net |

Stereoselective Metabolic Transformations of Doxazosin Enantiomers

The metabolism of doxazosin is stereoselective, meaning the (R)- and (S)-enantiomers are processed differently by metabolic enzymes. frontiersin.orgdntb.gov.ua This differential metabolism contributes to the observed differences in their pharmacokinetic profiles. frontiersin.orgnih.gov

In Vitro Stereoselective Metabolism Studies (e.g., Rat and Human Liver Microsomes)

In vitro studies using rat liver microsomes (RLMs) and human liver microsomes (HLMs) have been instrumental in elucidating the stereoselective metabolism of doxazosin. frontiersin.orgdntb.gov.uanih.gov These studies have consistently shown that the metabolic profiles of the enantiomers differ significantly. frontiersin.orgdntb.gov.ua

Identification and Characterization of Stereoselective Metabolites

Comprehensive metabolic studies have identified numerous metabolites of doxazosin. frontiersin.orgdntb.gov.uanih.gov In one study, a total of 34 metabolites were identified in rats. frontiersin.orgdntb.gov.ua The formation of these metabolites is often stereoselective. For example, a specific metabolite, designated as M22, was found to be formed highly specifically and selectively from (−)-doxazosin, catalyzed by CYP3A4. frontiersin.orgdntb.gov.uanih.gov The primary metabolic pathways for doxazosin involve O-demethylation and C-hydroxylation. drugbank.com

Role of Cytochrome P450 Isoforms in Enantioselective Metabolism (e.g., CYP3A, CYP2D6, CYP2C9)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of most drugs, and doxazosin is no exception. researchgate.netnih.govnih.govmdpi.com Several CYP isoforms are involved in the enantioselective metabolism of doxazosin. frontiersin.orgnih.gov

Studies using recombinant human CYP enzymes have identified that CYP3A4, CYP2C8, and CYP2C19 can all catalyze the formation of doxazosin metabolites. frontiersin.org However, these enzymes exhibit different preferences for the enantiomers. Notably, CYP3A4 shows high specificity and selectivity in catalyzing the formation of the M22 metabolite from (−)-doxazosin. frontiersin.orgdntb.gov.uanih.gov While CYP2D6 is a major metabolizing enzyme for many drugs, its specific role in the stereoselective metabolism of doxazosin is an area of ongoing investigation, with some studies suggesting its involvement in the metabolism of other chiral drugs. nih.govnih.gov The involvement of CYP2C9 has also been investigated as part of a broader screening of CYP enzymes. frontiersin.orgnih.gov

Table 3: Cytochrome P450 Isoforms Involved in Doxazosin Metabolism

| CYP Isoform | Role in Doxazosin Metabolism | Reference |

| CYP3A4 | Highly specifically and selectively catalyzes the formation of the M22 metabolite from (−)-doxazosin. Also involved in the metabolism of (+)-doxazosin. | frontiersin.orgdntb.gov.uanih.gov |

| CYP2C8 | Catalyzes the formation of doxazosin metabolites. | frontiersin.org |

| CYP2C19 | Catalyzes the formation of doxazosin metabolites. | frontiersin.org |

| CYP2D6 | Investigated for its potential role in the polymorphic metabolism of doxazosin. | nih.govnih.gov |

| CYP2C9 | Included in screening studies of CYP enzymes involved in doxazosin metabolism. | frontiersin.orgnih.gov |

Differential Pharmacological Activities of Doxazosin Enantiomers in Preclinical Models

Preclinical studies have revealed significant differences in the pharmacological activities of the doxazosin enantiomers. nih.govresearchgate.net These differences are observed across various tissues and receptor subtypes.

In isolated rat aorta, which primarily expresses α₁D-adrenoceptors, (+)doxazosin has been shown to have a significantly higher blocking activity compared to (-)doxazosin. nih.gov Conversely, in isolated rabbit prostate, where α₁A-adrenoceptors are the therapeutic target for benign prostatic hyperplasia, the pK(B) values for both enantiomers were found to be the same, indicating no difference in their activity at this specific target. nih.gov

Furthermore, in isolated rat and rabbit heart tissues, the enantiomers exhibited opposite effects on inotropy. (+)Doxazosin produced negative inotropic effects, while (-)doxazosin produced positive inotropic effects, and these actions appear to be independent of α₁-adrenoceptor antagonism. nih.gov These findings highlight that the chiral center of doxazosin significantly influences its pharmacological profile, with the (R)- and (S)-enantiomers displaying distinct activities at different biological targets. nih.govresearchgate.net

Table 4: Differential Pharmacological Activities of Doxazosin Enantiomers

| Tissue/Receptor | (-)-Doxazosin Activity | (+)-Doxazosin Activity | Reference |

| Rat Aorta (α₁D-adrenoceptors) | Lower blocking activity | Higher blocking activity | nih.gov |

| Rabbit Prostate (α₁A-adrenoceptors) | Same activity as (+)-enantiomer | Same activity as (-)-enantiomer | nih.gov |

| Rat and Rabbit Heart Atria (Inotropic Effects) | Positive inotropic effect | Negative inotropic effect | nih.gov |

Enantioselective Functional Effects in Animal Models (e.g., Cardiovascular vs. Urinary Systems)

Despite the lack of stereoselectivity in receptor binding, functional studies in animal models have revealed significant enantioselective effects of doxazosin, particularly in the cardiovascular and urinary systems. In anesthetized rats, the (R)-enantiomer of doxazosin has been shown to be a more potent hypotensive agent than the (S)-enantiomer.

A study investigating the dose-dependent effects of the enantiomers on blood pressure demonstrated that (R)-doxazosin and racemic doxazosin had a significantly stronger depressor effect than (S)-doxazosin. nih.gov The dose required to produce a 30% decrease in mean arterial pressure (ED30) was substantially lower for (R)-doxazosin compared to (S)-doxazosin, indicating its higher potency in inducing a cardiovascular response. nih.gov

Conversely, when examining the effects on the urinary system, this enantioselectivity was not observed. Both (R)-doxazosin and (S)-doxazosin, along with the racemic mixture, produced a dose-dependent decrease in vesical micturition pressure with no significant difference in their inhibitory potency. nih.gov This suggests that while both enantiomers are effective in the urinary tract, the cardiovascular system exhibits a clear chiral selectivity, with the (R)-enantiomer having a more pronounced effect on blood pressure.

| Compound | ED30 (nmol/kg) for 30% Decrease in Mean Arterial Pressure |

|---|---|

| (R)-Doxazosin | 15.64 |

| (S)-Doxazosin | 128.81 |

| Racemic Doxazosin | 45.93 |

Data highlights the significantly higher potency of (R)-doxazosin in reducing blood pressure compared to the (S)-enantiomer. nih.gov

Mechanistic Elucidation of R Doxazosin Methanesulfonate Action Beyond Alpha 1 Adrenoceptor Antagonism

Alpha-1 Adrenoceptor Subtype Selectivity and Binding Kinetics

(R)-Doxazosin's primary therapeutic effects are rooted in its ability to antagonize alpha-1 adrenoceptors. However, its interaction with the different subtypes of this receptor is a critical aspect of its pharmacological characterization.

(R)-Doxazosin demonstrates a non-selective affinity for post-synaptic alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) in vascular smooth muscle. drugbank.com This indiscriminate blockade leads to vasodilation of both arterioles and veins, which in turn decreases total peripheral vascular resistance. nih.gov In studies using isolated rabbit prostate tissue, the potency of various alpha-1 antagonists, including doxazosin (B1670899), correlated well with their affinity for the alpha-1a adrenoceptor subtype. nih.gov However, the pK(B) values from these tissue studies were consistently lower than the pKi values for the cloned alpha-1a subtype, suggesting that the receptor mediating contractions in the urethra may not perfectly align with the characteristics of the classically defined alpha-1a adrenoceptor. nih.gov

In preclinical models, (R)-Doxazosin exhibits high-affinity, non-selective binding to human alpha-1 adrenoceptor subtypes. Whole-cell binding assays in Chinese Hamster Ovary (CHO) cells stably expressing these receptors confirmed doxazosin's potent inhibition at all three subtypes. nih.gov

| Receptor Subtype | -log KD |

|---|---|

| α1A | 8.58 |

| α1B | 8.46 |

| α1D | 8.33 |

Functional antagonism has been demonstrated in conscious male rats, where intravenous administration of doxazosin was evaluated for its effects on urethral and arterial pressures. nih.gov Doxazosin required a dose of 30 µg/kg to produce a sustained reduction in urethral pressure, with blood pressure not being significantly reduced until a higher dose of 100 µg/kg was administered. nih.gov Furthermore, long-term administration of doxazosin (4 mg/kg/day for 12 weeks) in rats has been shown to cause a differential upregulation in the mRNA expression of alpha-1 adrenoceptor subtypes in various tissues, including the kidney (α1A), heart (α1B), and aorta (α1D). nih.gov

Alpha-1 Adrenoceptor-Independent Cellular and Molecular Pathways

Emerging evidence strongly indicates that (R)-Doxazosin can elicit profound cellular effects that are not mediated by its antagonism of alpha-1 adrenoceptors. These actions, particularly the induction of apoptosis, are observed at concentrations higher than those required for receptor blockade. nih.gov

Numerous studies have shown that doxazosin induces apoptosis in a variety of cell types. nih.gov This pro-apoptotic effect has been documented in both benign and malignant prostate epithelial cells (BPH-1 and PC-3 cells, respectively), as well as in cardiomyocytes. nih.govnih.govnih.gov This effect is considered independent of its alpha-1 blocking activity, as it was not altered by co-treatment with adrenergic agonists and was also observed in cells lacking alpha-1 adrenoceptors. nih.gov The induction of apoptosis by doxazosin provides a potential molecular basis for its therapeutic utility beyond smooth muscle relaxation. nih.gov

The apoptotic effect of doxazosin in prostate cells is mediated through the extrinsic apoptosis pathway, specifically involving death receptors. nih.govnih.gov Research has implicated the Fas-mediated apoptosis pathway as a key underlying mechanism. nih.govnih.gov Doxazosin treatment was found to increase the recruitment of the Fas-associated death domain (FADD) protein and procaspase-8 to the Fas receptor. nih.govnih.gov This assembly of the death-inducing signaling complex (DISC) is a critical initiating event in this apoptotic cascade. nih.gov Studies have also noted an up-regulation of Fas/CD95 expression following doxazosin treatment. nih.govnih.gov

Following the engagement of death receptors, doxazosin triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Western blot analysis has revealed the activation of the initiator caspase, caspase-8, and the executioner caspase, caspase-3, within 6 to 12 hours of doxazosin treatment in both benign (BPH-1) and malignant (PC-3) prostate cells. nih.govnih.gov The critical role of caspase-8 is underscored by findings that its specific inhibitors can block doxazosin-induced apoptosis. nih.govnih.gov The activation of caspase-3, a key downstream effector, is responsible for the proteolytic cleavage of various cellular proteins, ultimately leading to the systematic disassembly of the cell. nih.gov

| Cellular Model | Key Finding | Mechanism |

|---|---|---|

| PC-3 and BPH-1 Prostate Cells | Increased DISC Formation | Recruitment of FADD and procaspase-8 to Fas receptor. nih.govnih.gov |

| PC-3 and BPH-1 Prostate Cells | Activation of Caspases | Cleavage of procaspase-8 and procaspase-3 into their active forms. nih.govnih.gov |

| PC-3 and BPH-1 Prostate Cells | Apoptosis Blockade | Specific caspase-8 inhibitors prevent doxazosin-induced apoptosis. nih.govnih.gov |

Induction of Apoptosis in Preclinical Cellular Models

Role of Specific Pro-apoptotic Proteins (e.g., Bax, FADD)

(R)-Doxazosin methanesulfonate (B1217627) has been shown to initiate apoptosis by directly influencing the expression and activity of key pro-apoptotic proteins. In both benign and malignant prostate epithelial cells, treatment with doxazosin leads to a significant up-regulation of the pro-apoptotic protein Bax. nih.govresearchgate.net Studies using Western blot analysis revealed a time-dependent increase in Bax protein levels, with a 2.5 to 3-fold rise observed in PC-3 prostate cancer cells between 12 and 24 hours of treatment. nih.gov This increase in Bax protein correlates with an observed up-regulation of its mRNA, indicating that the regulation occurs at the transcriptional level. nih.govnih.gov

Furthermore, doxazosin engages the extrinsic or death receptor-mediated apoptotic pathway. This is evidenced by increased levels of the Fas-associated death domain (FADD) protein in PC-3 cells following treatment. nih.govresearchgate.net Doxazosin promotes the recruitment of FADD and procaspase-8 to the Fas receptor, leading to the formation of the death-inducing signaling complex (DISC). nih.govnih.gov This assembly triggers the cleavage of procaspase-8 into its active form, which in turn initiates a caspase cascade, including the activation of caspase-3, ultimately executing the apoptotic program. nih.govnih.gov The functional involvement of this pathway was confirmed by experiments showing that specific inhibitors of caspase-8 can block doxazosin-induced apoptosis. nih.govnih.gov

| Pro-apoptotic Protein | Effect of Doxazosin Treatment | Cell Line(s) | Source(s) |

| Bax | Increased protein and mRNA expression | PC-3, BPH-1 | nih.gov, nih.gov |

| FADD | Increased protein levels and recruitment to Fas receptor | PC-3 | nih.gov, nih.gov |

| Caspase-8 | Increased cleavage and activation | PC-3, BPH-1 | nih.gov, nih.gov |

| Caspase-3 | Increased activation | PC-3, BPH-1 | nih.gov |

Anoikis and Disruption of Cell-Matrix Interactions

A significant mechanism contributing to the anti-neoplastic effects of doxazosin is the induction of anoikis, a form of programmed cell death triggered by the loss of or inappropriate cell-to-extracellular matrix (ECM) adhesion. nih.gov Doxazosin facilitates anoikis in both prostate epithelial and endothelial cells by disrupting the critical attachments between cells and their surrounding matrix. nih.govnih.gov This effect is linked to significant changes in the expression of integrins, which are key cell surface receptors that mediate cell-ECM interactions. nih.gov

Studies have identified that doxazosin treatment alters the expression pattern of several integrin subunits, including α2, αV, β1, and β8. nih.gov The disruption of these integrin-mediated survival signals is a crucial step in the metastatic process, and by inducing anoikis, doxazosin may counteract the ability of cancer cells to detach from a primary tumor and survive in circulation. nih.gov Research in PC-3 prostate cancer cells has shown that doxazosin treatment significantly reduces the protein levels of focal adhesion kinase (FAK), a critical signaling protein downstream of integrins, further supporting the role of doxazosin in disrupting cell-matrix interactions. proquest.com The induction of anoikis by doxazosin appears to be a common feature for quinazoline-based drugs and is considered a vital part of their anti-cancer activity, independent of alpha-1 adrenoceptor blockade. nih.govproquest.com

| Molecular Target | Effect of Doxazosin Treatment | Consequence | Cell Type(s) | Source(s) |

| Integrins (α2, αV, β1, β8) | Altered expression pattern | Disruption of cell-ECM attachment | PC-3, BPH-1 | nih.gov |

| Focal Adhesion Kinase (FAK) | Reduced protein levels | Inhibition of survival signaling | PC-3 | proquest.com |

| Cell Adhesion | Disruption | Induction of Anoikis | Prostate cancer cells, Endothelial cells | nih.gov, nih.gov |

Modulation of Signal Transduction Pathways

Transforming Growth Factor-β (TGF-β) Signaling Deregulation

The interaction of doxazosin with the Transforming Growth Factor-β (TGF-β) signaling pathway is complex and appears to be context-dependent. Some initial studies suggested that doxazosin-induced apoptosis in prostate cancer cells involves the activation of TGF-β1 signaling. nih.gov However, more recent research, particularly in the context of testosterone-induced benign prostatic hyperplasia (BPH), demonstrates an inhibitory role. nih.govbenthamdirect.comeurekaselect.com

In a mouse model of BPH, doxazosin treatment was found to inhibit prostate growth by downregulating key components of the TGF-β/Smad pathway. nih.govbenthamdirect.comeurekaselect.com Specifically, it decreased the expression of TGF-β1, its receptor TGFBR2, and the phosphorylated (active) forms of Smad2/3. nih.govbenthamdirect.comeurekaselect.com This inhibitory action was also observed in human prostate stromal cells (WPMY-1). nih.gov Furthermore, in a hamster model of liver fibrosis, doxazosin treatment significantly reduced the number of TGF-β-secreting cells, highlighting its anti-fibrotic potential through the modulation of this pathway. researchgate.net The ability of doxazosin to engage with TGF-β signaling is recognized as a key component of its therapeutic action in various cell types. nih.gov

| Pathway Component | Effect of Doxazosin | Model/Cell Type | Outcome | Source(s) |

| TGF-β1 Signaling | Activation | Prostate Cancer Cells | Apoptosis Induction | nih.gov |

| TGF-β1, TGFBR2, p-Smad2/3 | Downregulation | BPH Mouse Model, WPMY-1 Cells | Inhibition of Prostate Growth | nih.gov, benthamdirect.com, eurekaselect.com |

| TGF-β-secreting cells | Reduction | Hamster Liver Fibrosis Model | Anti-fibrotic Effect | researchgate.net |

JAK/STAT Pathway Modulation (e.g., Phosphorylation Suppression, IFN-α/γ Enhancement)

(R)-Doxazosin methanesulfonate has been identified as a modulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical communication route for cytokines and growth factors. In ovarian carcinoma cells, doxazosin induces growth suppression and enhances apoptosis stimulated by interferon-alpha (IFN-α) and interferon-gamma (IFN-γ). nih.govgenesandcancer.com

The mechanism involves the suppression of JAK and STAT phosphorylation. nih.govgenesandcancer.com The JAK/STAT pathway, when activated by cytokines like interferons, triggers a signaling cascade that is crucial for cellular responses. nih.gov Doxazosin additively suppresses the phosphorylation and activation of JAK and STAT proteins in combination with IFN-α or IFN-γ. nih.govgenesandcancer.com This modulation subsequently affects downstream signaling components, leading to an enhanced apoptotic effect. nih.govgenesandcancer.com The growth-suppressive effects of doxazosin in this context were abolished by treatment with JAK or STAT inhibitors, confirming the dependency of its action on this pathway. nih.gov

| Pathway Component | Effect of Doxazosin (+/- IFN-α/γ) | Cell Type | Outcome | Source(s) |

| JAK Phosphorylation | Additive Suppression (with IFN-α/γ) | Ovarian Carcinoma Cells | Enhanced Apoptosis | nih.gov, genesandcancer.com |

| STAT Phosphorylation | Additive Suppression (with IFN-α/γ) | Ovarian Carcinoma Cells | Enhanced Apoptosis | nih.gov, genesandcancer.com |

| IFN-α/γ-induced Apoptosis | Enhancement | Ovarian Carcinoma Cells | Increased Cell Death | nih.gov |

Involvement of PKC and NF-κB Signaling

Doxazosin's influence extends to the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both of which are pivotal in cell survival, inflammation, and proliferation. In breast cancer cells, doxazosin has been shown to induce apoptosis by inhibiting both the Epidermal Growth Factor Receptor (EGFR) and NF-κB signaling pathways. nih.gov This inhibition of NF-κB-mediated transcriptional activity is a key part of its anti-cancer mechanism in this cell type. nih.govnih.gov

Furthermore, the modulation of the JAK/STAT pathway by doxazosin has downstream consequences for PKCδ. nih.govgenesandcancer.com Studies in ovarian cancer cells demonstrated that the doxazosin-plus-interferon-mediated suppression of JAK/STAT activation also affected the activation of subsequent downstream signaling molecules, including PKCδ. nih.govgenesandcancer.com

| Pathway | Effect of Doxazosin | Cell Type | Outcome | Source(s) |

| NF-κB Signaling | Inhibition | Breast Cancer Cells | Apoptosis Induction | nih.gov, nih.gov |

| PKCδ Activation | Suppression (downstream of JAK/STAT) | Ovarian Carcinoma Cells | Apoptosis Modulation | nih.gov, genesandcancer.com |

PI3K/AKT/mTOR and 70S6K Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. nih.govmdpi.com Doxazosin has been shown to inhibit this pathway through multiple mechanisms. In ovarian cancer cells, the suppression of the JAK/STAT pathway by doxazosin also leads to the reduced activation of its downstream effectors, including PI3K, mTOR, and the 70S6 kinase (70S6K). nih.govgenesandcancer.com

Similarly, in the context of angiogenesis, doxazosin was found to diminish the vascular endothelial growth factor (VEGF)-induced phosphorylation of Akt, PDK1, and mTOR. researchgate.net This suggests that doxazosin can function as an anti-angiogenic agent by targeting this critical survival pathway in endothelial cells. researchgate.net

Conversely, in a different biological context—liver fibrosis—doxazosin was reported to activate the PI3K/Akt/mTOR pathway in hepatic stellate cells. nih.gov In this model, activation of the pathway by doxazosin led to the inhibition of autophagy and an induction of apoptosis in these specific cells, ultimately attenuating liver fibrosis. nih.gov This highlights the context-specific nature of doxazosin's effects on the PI3K/AKT/mTOR pathway.

| Pathway Component | Effect of Doxazosin | Model/Cell Type | Outcome | Source(s) |

| PI3K, mTOR, 70S6K | Suppressed Activation (downstream of JAK/STAT) | Ovarian Carcinoma Cells | Enhanced Apoptosis | nih.gov, genesandcancer.com |

| Akt, PDK1, mTOR | Decreased VEGF-induced Phosphorylation | Endothelial Cells (SKOV-3) | Anti-angiogenic effect | researchgate.net |

| PI3K/Akt/mTOR | Activation | Hepatic Stellate Cells (LX-2) | Attenuation of Liver Fibrosis | nih.gov |

Inhibition of c-MET and EGFR Signaling

(R)-Doxazosin has been identified as a novel dual inhibitor of the receptor tyrosine kinases c-MET and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in the progression of various cancers, including Triple-Negative Breast Cancer (TNBC). researchgate.net The interplay between c-MET and EGFR is a known factor in therapeutic resistance, making dual-target agents a significant area of research. researchgate.net

Molecular docking studies have confirmed a direct interaction between doxazosin and the tyrosine kinase domains of both c-MET and EGFR. researchgate.net This binding leads to a significant downregulation of the expression and phosphorylation of both receptors in TNBC cells. researchgate.net The inhibitory action of doxazosin extends to key downstream survival pathways that are normally activated by c-MET and EGFR. Research has demonstrated that treatment with doxazosin disrupts the phosphorylation and activation of proteins in the AKT, MEK/ERK, and JAK/STAT3 signaling cascades. researchgate.net

A notable finding is doxazosin's ability to decrease the protein levels of P-glycoprotein (MDR1), a transporter associated with multidrug resistance. researchgate.net This suggests that doxazosin could potentially circumvent a common mechanism of chemoresistance in cancer cells. researchgate.net

Table 1: Effect of Doxazosin on Key Signaling Proteins in TNBC Cells

| Target Protein | Effect of Doxazosin Treatment | Downstream Pathway | Reference |

| c-MET | Downregulation of expression and phosphorylation | AKT, MEK/ERK, JAK/STAT3 | researchgate.net |

| EGFR | Downregulation of expression and phosphorylation | AKT, MEK/ERK, JAK/STAT3 | researchgate.net |

| P-glycoprotein | Decreased protein and mRNA levels | Drug Efflux | researchgate.net |

This table is interactive. Sort by column or search for specific proteins.

Autophagy and Mitophagy Induction Studies

Doxazosin's anticancer effects are also linked to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. In some contexts, this process can lead to cell death. Studies in prostate and bladder cancer cells have shown that doxazosin's endocytic trafficking, a process mediated by dynamin, results in extensive autophagy and mitophagy (the specific autophagic elimination of mitochondria). nih.gov This induction of autophagy is a key mechanism behind the cell death observed in these cancer cells following doxazosin exposure. nih.gov

Furthermore, the induction of autophagy by doxazosin has been shown to enhance the efficacy of other anticancer drugs. For instance, in non-small cell lung cancer, pancreatic cancer, and glioblastoma models, doxazosin-induced autophagy sensitizes cancer cells to the EGFR tyrosine kinase inhibitor, osimertinib (B560133). ahajournals.org The sensitizing effect was reversed by the autophagy inhibitor 3-methyladenine, confirming the role of this pathway. ahajournals.org

Conversely, the role of doxazosin in autophagy appears to be cell-type dependent. In studies involving hepatic stellate cells (HSCs), which are key mediators of liver fibrosis, doxazosin was found to inhibit autophagy. nih.govnih.gov This inhibition, mediated through the activation of the PI3K/Akt/mTOR signaling pathway, contributed to the attenuation of liver fibrosis, demonstrating a contrasting, context-specific role for doxazosin in regulating this fundamental cellular process. nih.govnih.gov

Table 2: Doxazosin's Role in Autophagy Across Different Cell Types

| Cell Type | Effect on Autophagy | Observed Outcome | Mediating Pathway | Reference |

| Prostate Cancer Cells | Induction | Cell Death | Dynamin-mediated endocytosis | nih.gov |

| Bladder Cancer Cells | Induction | Cell Death | Dynamin-mediated endocytosis | nih.gov |

| NSCLC, Pancreatic, Glioblastoma Cells | Induction | Sensitization to Osimertinib | - | ahajournals.org |

| Hepatic Stellate Cells (HSCs) | Inhibition | Attenuation of Liver Fibrosis | PI3K/Akt/mTOR | nih.govnih.gov |

This table is interactive. Use the search bar to filter results.

Impact on Cell Cycle Progression in Preclinical Cell Lines (e.g., G1 phase arrest)

Doxazosin has been shown to impede the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. In ovarian carcinoma cells, doxazosin treatment led to enhanced G1 phase arrest, an effect that was accompanied by a reduction in the protein levels of key cell cycle regulators, Cyclin D1 and CDK4. nih.gov This suggests that doxazosin interferes with the molecular machinery that governs the transition from the G1 to the S phase of the cell cycle. nih.gov

Similarly, in human coronary smooth muscle cells, doxazosin was observed to inhibit the phosphorylation of the retinoblastoma protein (Rb), a critical event for cell cycle progression, thereby halting the G1-S transition. ahajournals.org While the primary focus of many studies has been on apoptosis, the ability of doxazosin to deregulate genes involved in cell-cycle regulation has been noted in prostate cancer cell lines as well. healthunlocked.com This anti-proliferative effect, mediated through cell cycle arrest, represents another significant, non-adrenoceptor-related mechanism of its anticancer activity.

Table 3: Research Findings on Doxazosin-Induced Cell Cycle Arrest

| Cell Line / Model | Phase of Arrest | Key Molecular Effects | Reference |

| Ovarian Carcinoma Cells | G1 Phase | Reduction of Cyclin D1 and CDK4 protein levels | nih.gov |

| Human Coronary Smooth Muscle Cells | G1-S Transition | Inhibition of Retinoblastoma (Rb) protein phosphorylation | ahajournals.org |

This table is interactive and allows for data sorting.

Gene Expression Profiling and Transcriptomic Analysis (e.g., LOC100271832)

Transcriptomic analyses have provided deeper insights into the molecular basis of doxazosin's effects. Next-generation sequencing on the PC-3 prostate cancer cell line was the first to reveal that doxazosin treatment alters the expression of gene families associated with autophagy, apoptosis, anoikis, and lipid metabolism. nih.gov A key finding from this transcriptomic study was the identification of a previously uncharacterized gene, LOC100271832, whose expression was modulated by doxazosin. nih.gov

In a separate study using cDNA microarrays on the LNCaP androgen-dependent prostate cancer cell line, doxazosin treatment resulted in the deregulation of a significant number of genes. healthunlocked.com Specifically, 70 genes were found to be deregulated after 8 hours of treatment, and this number increased to 92 genes after 24 hours. healthunlocked.com Among the affected genes were those critically involved in DNA replication and repair, such as GADD45A, XRCC5, and PRKDC. The downregulation of XRCC5 and PRKDC pointed towards a novel mechanism of action involving DNA-damage mediated apoptosis. healthunlocked.com

Table 4: Genes and Gene Families Modulated by Doxazosin in Prostate Cancer Cells

| Cell Line | Analysis Method | Key Genes/Families Affected | Implicated Process | Reference |

| PC-3 | Transcriptome Sequencing | LOC100271832, Autophagy, Apoptosis, Anoikis, Lipid Metabolism gene families | Autophagy, Apoptosis | nih.gov |

| LNCaP | cDNA Microarray | GADD45A, XRCC5, PRKDC | DNA Replication and Repair, Apoptosis | healthunlocked.com |

This table is interactive. Search for specific genes or pathways.

Preclinical Pharmacological Investigations of R Doxazosin Methanesulfonate

In Vitro Pharmacological Characterization in Isolated Tissues and Cell Lines

(R)-Doxazosin is an enantiomer of doxazosin (B1670899), a selective alpha-1 adrenoceptor antagonist. patsnap.com Both the (R)- and (S)-enantiomers of doxazosin demonstrate a high affinity for all three subtypes of the α1-adrenoceptor (α1A, α1B, and α1D). nih.gov

In binding studies utilizing human prostate tissue, (R)-doxazosin and (S)-doxazosin showed no significant differences in their affinity for α1-adrenoceptors. nih.gov The mean -log Ki (pKi) values for (R)-doxazosin were between 8.47 and 8.55. nih.gov However, studies on α2-adrenoceptors revealed that the binding affinity of (S)-doxazosin was slightly lower than that of (R)-doxazosin. nih.gov When tested with cloned human α1-adrenoceptor subtypes, neither the racemic mixture nor the individual enantiomers displayed selectivity for any of the α1-adrenoceptor subtypes. nih.gov This suggests that (R)-doxazosin has a balanced activity across all three α1-adrenoceptor subtypes. nih.gov

Interactive Data Table: Affinity of Doxazosin Enantiomers for Adrenoceptors in Human Prostate

| Compound | Receptor | pKi (mean range) |

|---|---|---|

| (R)-Doxazosin | α1 | 8.47-8.55 |

| (S)-Doxazosin | α1 | 8.61-8.65 |

| Racemic Doxazosin | α1 | 8.60-8.63 |

| (R)-Doxazosin | α2 | 6.47-6.54 |

Data sourced from a study on the alpha-adrenoceptor antagonist properties of doxazosin and its enantiomers in the human prostate. nih.gov The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a compound to a receptor. A higher pKi value corresponds to a higher affinity.

Functional assays in isolated tissues have confirmed the antagonist properties of (R)-doxazosin at α1-adrenoceptors, leading to smooth muscle relaxation.

In studies with isolated rabbit ear, mesenteric, and pulmonary arteries, both (R)-doxazosin and (S)-doxazosin competitively inhibited vasoconstriction induced by noradrenaline. nih.gov The antagonist potency (pA2 value) of (R)-doxazosin was consistently higher than that of the (S)-enantiomer across all three arterial preparations. nih.gov

Interactive Data Table: Antagonist Potency (pA2) of Doxazosin Enantiomers in Rabbit Arteries

| Artery | (R)-Doxazosin | (S)-Doxazosin |

|---|---|---|

| Ear Artery | 7.91 ± 0.03 | 7.53 ± 0.05 |

| Mesenteric Artery | 7.80 ± 0.05 | 7.29 ± 0.07 |

Data from a study investigating the effects of doxazosin enantiomers on α-adrenoceptors of isolated rabbit blood vessels. nih.gov The pA2 value is a measure of the potency of an antagonist in a functional assay. A higher pA2 value indicates greater potency.

In human prostate tissue contracted with phenylephrine, there was no significant difference in the α1-adrenoceptor antagonist potency among racemic doxazosin, (R)-doxazosin, and (S)-doxazosin. nih.gov The pA2 values were 8.43, 8.64, and 8.75, respectively. nih.gov These findings highlight the functional relevance of (R)-doxazosin's α1-adrenoceptor blockade in prostatic smooth muscle. nih.govnih.gov

Recent research has uncovered that doxazosin possesses anticancer properties that are independent of its α1-adrenoceptor blocking activity. researchgate.netucl.ac.uk These effects are attributed to the quinazoline (B50416) chemical structure. researchgate.netucl.ac.uk

Prostate Cancer: In androgen-independent prostate cancer cell lines like PC-3 and DU-145, doxazosin induces apoptosis, or programmed cell death, leading to a significant loss of cell viability. aacrjournals.orgnih.gov This apoptotic effect is mediated through a death receptor pathway involving the upregulation of Fas/CD95 and subsequent activation of caspase-8 and caspase-3. nih.govaacrjournals.org Studies have shown that this action is independent of α1-adrenoceptor antagonism. aacrjournals.org

Ovarian and Bladder Cancer: The antiproliferative effects of doxazosin extend to other cancers. It has been shown to inhibit the growth of bladder cancer cells (HT1376) and ovarian cancer cells (SKOV-3). nih.govnih.gov In bladder cancer cells, doxazosin has been found to induce widespread autophagy (a cellular self-degradation process) and apoptosis. ucl.ac.uk In ovarian cancer cells, doxazosin functions as an anti-angiogenic agent by inhibiting vascular endothelial growth factor (VEGF)-induced cell proliferation and migration. nih.gov

In Vivo Studies in Animal Models of Disease

The anticancer efficacy of doxazosin has been demonstrated in xenograft models, where human cancer cells are implanted in mice.

Ovarian Cancer: In a xenograft model using human ovarian cancer cells (SKOV-3), oral administration of doxazosin led to a significant reduction in tumor growth and suppressed tumor vascularization. nih.gov The weight of doxazosin-treated tumors was approximately 75% less than that of control mice. nih.gov

Bladder Cancer: Doxazosin has also been shown to inhibit the growth of bladder cancer cell implants (HT1376) in nude athymic mice. ucl.ac.ukucl.ac.uk These findings suggest that the in vitro anticancer actions of doxazosin translate to an in vivo setting. ucl.ac.uk

Modulation of Renal Matrix Remodeling in Diabetes Models

In a study utilizing a rat model of diabetes mellitus, doxazosin demonstrated a significant capacity to attenuate renal matrix remodeling. nih.gov The investigation centered on the role of α1-adrenergic receptor antibodies (α1-R Ab) in the pathogenesis of diabetic nephropathy and the potential of doxazosin to counteract these effects. nih.gov

The diabetic rat models treated with doxazosin exhibited a marked improvement in renal functions and a significant reduction in renal matrix remodeling compared to untreated diabetic controls. nih.gov A key finding of this research was the substantial decrease in the expression of Transforming Growth Factor-beta 1 (TGF-β1) in the doxazosin-treated group. nih.gov TGF-β1 is a well-established cytokine that promotes the accumulation of extracellular matrix proteins, a hallmark of diabetic kidney disease. nih.govnih.gov The study suggests that the protective effects of doxazosin on the kidney in the context of diabetes may be mediated through the antagonism of α1-adrenergic receptors, thereby mitigating the pathological impact of α1-R Ab and reducing TGF-β1 expression. nih.gov

Table 1: Effects of Doxazosin on Renal Matrix Remodeling Markers in a Diabetic Rat Model

| Parameter | Untreated Diabetic Model | Doxazosin-Treated Diabetic Model | Finding |

| TGF-β1 Expression | Elevated | Significantly Decreased | Doxazosin intervention led to a notable reduction in this pro-fibrotic cytokine. nih.gov |

| Renal Function | Impaired | Significantly Improved | Treatment with doxazosin was associated with better renal function outcomes. nih.gov |

| Renal Matrix Remodeling | Present | Significantly Improved | Doxazosin attenuated the pathological changes in the kidney's extracellular matrix. nih.gov |

Impact on Inflammatory Responses and Cytokine Production in Animal Models

The anti-inflammatory properties of doxazosin have been investigated across several rodent models of inflammation. nih.gov These studies reveal a novel aspect of doxazosin's pharmacological profile beyond its primary use as an α1-adrenergic receptor antagonist. nih.gov

In a lipopolysaccharide (LPS)-induced systemic inflammation model, doxazosin was found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, in a model of LPS-induced pulmonary inflammation, doxazosin treatment resulted in decreased levels of Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Both TNF-α and MCP-1 are potent pro-inflammatory cytokines that play a crucial role in orchestrating inflammatory responses. nih.gov

Additional research in a delayed-type hypersensitivity model demonstrated that doxazosin could inhibit footpad swelling. nih.gov While a decrease in MCP-1 release was also observed in a thioglycollate-induced peritoneal monocyte infiltration model, this particular finding did not reach statistical significance. nih.gov Collectively, these findings underscore the potential of doxazosin to modulate key inflammatory pathways. nih.gov

Table 2: Doxazosin's Effect on Inflammatory Markers in Various Rodent Models

| Animal Model | Inflammatory Stimulus | Key Cytokine/Marker Measured | Effect of Doxazosin |

| Systemic Inflammation | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production. nih.gov |

| Pulmonary Inflammation | Lipopolysaccharide (LPS) | Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of production. nih.gov |

| Delayed-Type Hypersensitivity | Sheep Red Blood Cells | Footpad Swelling | Inhibition of swelling. nih.gov |

| Peritoneal Monocyte Infiltration | Thioglycollate | Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased release (not statistically significant). nih.gov |

Investigation of Central Nervous System Activities in Animal Models (e.g., Sedative Effects)

The reduction of activity in the central nervous system is a characteristic of sedative compounds. mdpi.com While the findings regarding doxazosin's impact on locomotor activity are nuanced, the observation of reduced movement under certain experimental conditions may suggest a potential for sedative-like effects. nih.gov

Table 3: Summary of Doxazosin's Effects on Locomotor Activity in Rats

| Experimental Condition | Observation | Interpretation |

| Habituation Phase (Higher Dose Groups) | Lower locomotor activity compared to other groups. nih.gov | Suggests a potential for dose-dependent reduction in spontaneous movement. |

| Doxazosin Alone vs. Saline | No significant difference in gross locomotor activity. nih.gov | Indicates that under these specific experimental parameters, a sedative effect was not prominent. |

Metabolic Pathways and Pharmacokinetics Research for Doxazosin Methanesulfonate in Preclinical Species

Identification of Metabolic Pathways and Metabolites

Doxazosin (B1670899) undergoes extensive metabolism, primarily in the liver, with only about 5% of the administered dose being excreted as the unchanged parent drug. nih.govnih.gov The main metabolic transformations involve O-demethylation and hydroxylation reactions. nih.govdrugbank.com

O-Demethylation Pathways (Quinazoline Nucleus)

A primary metabolic route for doxazosin is the O-demethylation of its quinazoline (B50416) nucleus. nih.govdrugbank.com This process involves the removal of methyl groups at the 6- and 7-positions of the quinazoline ring structure. nih.govresearchgate.net In human studies, which provide a reference, the 6- and 7-O-demethylated metabolites are significant, accounting for 16% and 7% of an oral dose, respectively. researchgate.net These pathways are also observed in preclinical species like mice, rats, and dogs. nih.gov

Hydroxylation Pathways (Benzodioxan Moiety)

Another major biotransformation pathway is the C-hydroxylation of the benzodioxan portion of the doxazosin molecule. nih.govdrugbank.com Specifically, this involves the addition of hydroxyl groups at the 6'- and 7'-positions of the benzodioxan moiety. nih.govresearchgate.net These hydroxylated metabolites are prominent across the species studied, including mouse, rat, and dog. nih.gov In humans, the 6'- and 7'-hydroxy metabolites each account for 5% and 7% of the dose, respectively. researchgate.net

Involvement of Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2D6, CYP2C9)

The metabolism of doxazosin is catalyzed by several cytochrome P450 (CYP) isozymes. drugbank.com The primary enzyme responsible for its biotransformation is CYP3A4. drugbank.comnih.gov Other involved isozymes include CYP2D6 and CYP2C19. drugbank.com Studies using recombinant human CYP enzymes have confirmed that CYP3A4, CYP2D6, and CYP2C19 can all catalyze the formation of doxazosin metabolites. nih.govfrontiersin.org Research has also shown that CYP3A4 can exhibit high specificity, selectively catalyzing the formation of a particular metabolite from the (-)-doxazosin enantiomer. nih.govfrontiersin.org While the major human drug-metabolizing CYP families are 1, 2, and 3, the CYP3A subfamily, particularly CYP3A4, is responsible for the metabolism of a vast number of clinical drugs. nih.gov

Comparative Metabolic Profiles Across Preclinical Species (e.g., Mouse, Rat, Dog)

Studies using radiolabelled doxazosin have been conducted in mice, rats, and dogs to compare its metabolic fate across different preclinical species. nih.govsemanticscholar.org While the major metabolic pathways of O-demethylation and hydroxylation are common across these species and in humans, there are species-specific differences in the quantitative profiles of the metabolites. nih.gov

For instance, research investigating the stereoselective metabolism in rat liver microsomes (RLMs) and human liver microsomes (HLMs) found that while the same 12 metabolites were identified in both, their formation rates and stereoselective characteristics could be significantly different and even opposite for certain metabolites. frontiersin.orgresearchgate.net In rats, the metabolic profile of the racemic mixture (±)-doxazosin was found to be more similar to that of the (+)-doxazosin enantiomer. frontiersin.org

The oral bioavailability also shows species differences, being approximately 50% in rats and 60% in dogs. nih.gov The plasma half-life is notably shorter in these preclinical models compared to humans, with mean values of 1.2 hours in rats and 5 hours in dogs. nih.gov

| Parameter | Rat | Dog | Reference |

|---|---|---|---|

| Oral Bioavailability | ~50% | 60% | nih.gov |

| Plasma Half-Life | 1.2 hours | 5 hours | nih.gov |

| Plasma Protein Binding | 95.3% | Data not specified | nih.gov |

| Plasma Clearance | 30 ml min-1 kg-1 | 13 ml min-1 kg-1 | nih.gov |

Plasma Protein Binding Research in Preclinical Species (e.g., α1-acid glycoprotein)

Doxazosin exhibits high plasma protein binding across all species studied. nih.gov The binding is estimated to be around 98% in humans and has been shown to involve α1-acid glycoprotein. drugbank.com In preclinical species, the binding percentage is also high, ranging from 95.3% in the rat. nih.gov

Research on the stereoselective binding of doxazosin's enantiomers has shown that both the (-) and (+) forms are highly bound to plasma proteins in rats and dogs. nih.gov Specifically, the binding percentages ranged from 89.4% to 94.3% for (-)-doxazosin and 90.9% to 95.4% for (+)-doxazosin across these species. nih.gov This study also revealed that (+)-doxazosin had significantly higher protein binding than its (-) counterpart in all tested species, and there was a notable species difference in binding among rats and dogs. nih.gov

| Species | (-)-Doxazosin Binding (%) | (+)-Doxazosin Binding (%) | Reference |

|---|---|---|---|

| Rat | 89.4 - 94.3% | 90.9 - 95.4% | nih.gov |

| Dog | 89.4 - 94.3% | 90.9 - 95.4% | nih.gov |

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies, often conducted pre-clinically to inform human trials, are crucial for determining the route and rate of elimination of a drug and its metabolites. bioivt.com For doxazosin, studies in animal models such as mice, rats, and dogs have established that the primary route of elimination for the drug and its metabolites is through the feces. nih.govsemanticscholar.org

Following administration of radiolabeled doxazosin, the majority of the radioactivity is recovered in the feces across all preclinical species studied. nih.govresearchgate.net For example, a study in humans that serves as a benchmark showed that 63% of an administered dose was excreted in the feces, with about 5% of this being unchanged doxazosin. drugbank.com In contrast, only about 9% of the dose was found in the urine. drugbank.com This fecal elimination pattern is consistent in the animal models, indicating that biliary excretion is a significant pathway. nih.govbioivt.com

Advanced Analytical Methodologies for Research and Development of Doxazosin Methanesulfonate

Development and Validation of Chromatographic Techniques

Chromatographic techniques are paramount in the pharmaceutical industry for separating, identifying, and quantifying the components of a mixture. For (R)-Doxazosin Methanesulfonate (B1217627), various chromatographic methods have been developed and validated to meet rigorous regulatory standards.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. Several HPLC methods have been developed for the analysis of doxazosin (B1670899) mesylate in both bulk drug and pharmaceutical formulations. ijpsr.comresearchgate.netnih.gov These methods are designed to be simple, precise, and accurate, providing reliable results for quality control. ijpsr.comresearchgate.net

A common approach involves a reversed-phase HPLC system. researchgate.netresearchgate.net One such method utilizes a Chromolith RP-18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) mixture (40:60 v/v). researchgate.net Detection is typically carried out using a UV detector set at a wavelength of 251 nm. ijpsr.comresearchgate.netnih.gov Under these conditions, a sharp peak for doxazosin can be achieved with a retention time of approximately 3.8 to 4.48 minutes. ijpsr.comnih.gov The method's validation, in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrates good linearity over a concentration range of 50 ppm to 150 ppm, with a high correlation coefficient (0.999). ijpsr.com

The robustness of these HPLC methods is assessed by intentionally varying parameters such as flow rate and mobile phase composition. usp.org The stability of the analytical solutions is also evaluated to ensure the reliability of the results over time. usp.org Furthermore, these HPLC methods are capable of separating doxazosin from its degradation products and other related impurities, making them suitable for stability-indicating assays. researchgate.net

Table 1: Example of HPLC Method Parameters for Doxazosin Mesylate Analysis

| Parameter | Condition |

| Column | Chromolith RP-18 (100mm x 4.6mm, 10µm) researchgate.net |

| Mobile Phase | Phosphate Buffer : Methanol (40:60 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min ijpsr.comresearchgate.net |

| Detection | UV at 251 nm ijpsr.comresearchgate.netnih.gov |

| Retention Time | ~3.8 - 4.48 min ijpsr.comnih.gov |

| Linearity Range | 50 - 150 ppm ijpsr.com |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. ijpsm.com The use of sub-2 µm particle columns in UPLC systems allows for a dramatic reduction in analysis time, often by as much as 80%, without compromising the quality of the separation. ijpsm.com While a highly sensitive UPLC-MS/MS method has been noted for the determination of doxazosin, detailed research findings on UPLC methodologies specifically for (R)-Doxazosin methanesulfonate are less prevalent in the reviewed literature. scispace.com The principles of improved speed and efficiency inherent to UPLC make it a valuable tool for high-throughput screening and analysis during drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. thermofisher.com In the context of doxazosin mesylate, a significant application of GC-MS is the detection and quantification of genotoxic impurities, such as alkyl methanesulfonates. nih.govnih.gov These impurities can form during the synthesis of the drug substance, particularly when methanesulfonic acid and various alcohols are used. nih.gov

A sensitive GC-MS method has been developed for the simultaneous determination of four potential carcinogenic alkyl methanesulfonates: methyl methanesulfonate, ethyl methanesulfonate, isopropyl methanesulfonate, and n-butyl methanesulfonate. nih.govresearchgate.net This method typically employs a DB-5 capillary column and operates in selective ion monitoring (SIM) mode to enhance sensitivity. nih.govresearchgate.net The method is validated according to ICH guidelines and can achieve a limit of quantitation of 6 ppm for these impurities in a 30 mg/mL solution of doxazosin mesylate. nih.govnih.gov The identification of these impurities is confirmed by comparing their mass spectra with established libraries. researchgate.net

Table 2: Genotoxic Impurities in Doxazosin Mesylate Analyzed by GC-MS nih.govnih.gov

| Impurity | Abbreviation |

| Methyl methanesulfonate | MMS |

| Ethyl methanesulfonate | EMS |

| Isopropyl methanesulfonate | IPMS |

| n-Butyl methanesulfonate | NBMS |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification of drug metabolites in biological matrices. youtube.com Several LC-MS and LC-MS/MS methods have been developed to determine the concentration of doxazosin in plasma. nih.govnih.gov These methods are crucial for pharmacokinetic studies and understanding the metabolic fate of the drug.

A typical LC-MS/MS method for doxazosin analysis involves protein precipitation from the plasma sample, followed by liquid-liquid extraction. nih.govnih.gov The separation is often performed on a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. nih.govnih.gov Mass spectrometric detection is carried out using positive electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. nih.gov For instance, one method monitors the m/z transition corresponding to doxazosin. nih.gov The limit of detection and quantification for doxazosin in plasma can be as low as 0.4 ng/mL and 1.2 ng/mL, respectively. nih.gov These sensitive methods enable the accurate measurement of low concentrations of doxazosin and its metabolites, such as the 7-hydroxy metabolite, following drug administration. nih.govspectrabase.com

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic techniques provide detailed information about the molecular structure and properties of a compound. For (R)-Doxazosin Methanesulfonate, these methods are essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Signal Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. A complete NMR characterization of a racemic mixture of (R)/(S) doxazosin mesylate has been performed using a variety of one-dimensional and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, APT, HSQC, and HMBC. ufrgs.brufrgs.brresearchgate.net These experiments, conducted in a solvent such as DMSO-d₆, allow for the unambiguous assignment of all hydrogen and most carbon signals in the doxazosin molecule. ufrgs.brresearchgate.net

The chemical structure of doxazosin consists of a quinazoline (B50416) core, a 1,4-benzodioxane (B1196944) core, and a piperazine (B1678402) ring linking them. ufrgs.br The detailed NMR analysis provides valuable spectroscopic data that can serve as a reference for the identification of impurities and degradation products. ufrgs.br For example, the ¹³C NMR data, in conjunction with HSQC and HMBC experiments, helps to correlate the proton and carbon signals and confirm the connectivity of the different structural fragments. researchgate.net This comprehensive structural information is vital for ensuring the quality and consistency of doxazosin mesylate. ufrgs.br

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Conformation and Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of (R)-Doxazosin Methanesulfonate. By analyzing the interaction of infrared radiation with the molecule, a unique spectral fingerprint is generated.

In the FT-IR spectrum of doxazosin mesylate, several characteristic absorption bands confirm its molecular structure. A significant band appearing around 1632 cm⁻¹ is attributed to the stretching vibration of the tertiary amide (C=O) group. researchgate.net Other key stretches include those for the N-H of the amine group and C-O stretching bands. researchgate.netresearchgate.net These characteristic peaks provide essential information for the identification and quality control of doxazosin mesylate. researchgate.net

FT-IR spectroscopy is also invaluable for studying intermolecular interactions and solid-state properties, such as polymorphism. nih.gov Different polymorphic forms of a drug can exhibit distinct FT-IR spectra due to variations in their crystal lattice and intermolecular hydrogen bonding. This makes FT-IR a critical tool in the early stages of drug development to ensure the correct and most stable polymorphic form of (R)-Doxazosin Methanesulfonate is selected.

Drug-excipient compatibility studies, essential in formulation development, also heavily rely on FT-IR. wjpmr.com By comparing the spectra of the pure drug, the excipients, and their physical mixture, any significant shifts or disappearance of characteristic peaks can indicate potential chemical interactions. Studies have shown the compatibility of doxazosin mesylate with various polymers like HPMC E15, PVA, and PVP K30 by confirming the retention of its characteristic peaks in the mixture. wjpmr.com

Table 1: Characteristic FT-IR Peaks for Doxazosin Mesylate

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Tertiary Amide (C=O) | ~1632 | researchgate.net |

| Amine (N-H) | Broad band | researchgate.net |

| Ether (C-O-C) | 1000-1100 | researchgate.net |

| C-O Stretching | Multiple bands | researchgate.net |

Note: The exact wavenumbers may vary slightly depending on the sample preparation and the specific polymorphic form.

UV-Visible Spectrophotometry for Quantitative Analysis in Research Studies

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of (R)-Doxazosin Methanesulfonate in bulk and pharmaceutical dosage forms due to its simplicity, speed, and cost-effectiveness. The method is based on the principle that the drug molecule absorbs UV radiation at a specific wavelength.

For quantitative analysis, doxazosin mesylate exhibits a maximum absorbance (λmax) at approximately 245 nm in 0.1N HCl. researchgate.netrjptonline.org A linear relationship between absorbance and concentration is typically observed in the range of 2-14 µg/mL, demonstrating the method's suitability for quantification. researchgate.netrjptonline.org In a mobile phase of ammonium acetate and acetonitrile (50:50 %v/v), the maximum absorption for doxazosin is observed at 254 nm. researchgate.net

The development and validation of UV spectrophotometric methods are performed according to International Conference on Harmonisation (ICH) guidelines. This includes assessing parameters such as linearity, accuracy, precision, and robustness. Accuracy is often evaluated through recovery studies at different concentration levels (e.g., 80%, 100%, 120%), with acceptable recovery rates typically falling between 98% and 102%. researchgate.netrjptonline.org

This technique is not only used for routine quality control but also plays a role in dissolution studies and formulation development, allowing for the rapid determination of drug release profiles.

Table 2: Validation Parameters for a UV Spectrophotometric Method for Doxazosin Mesylate

| Parameter | Typical Value/Range | Reference |

| λmax | 245 nm (in 0.1N HCl) | researchgate.netrjptonline.org |

| Linearity Range | 2-14 µg/mL | researchgate.netrjptonline.org |

| Correlation Coefficient (R²) | >0.998 | researchgate.net |

| Accuracy (% Recovery) | 98-102% | researchgate.netrjptonline.org |

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is a regulatory requirement and a critical aspect of drug development. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, thus providing an accurate measure of the drug's stability under various environmental conditions.

Forced Degradation Studies (e.g., Acidic, Alkaline, Oxidative, Photolytic, Thermal Stress Conditions)

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing. nih.govresearchgate.net This helps to elucidate the degradation pathways and identify the likely degradation products. For (R)-Doxazosin Methanesulfonate, forced degradation studies are typically performed under the following conditions:

Acidic Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

Alkaline Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures. Studies have shown that doxazosin mesylate degrades in alkaline media. researchgate.net

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂). Significant degradation of doxazosin mesylate has been observed in the presence of H₂O₂. researchgate.net

Photolytic Degradation: The drug is exposed to UV or fluorescent light to assess its photosensitivity.

Thermal Degradation: The drug is subjected to high temperatures to evaluate its stability in the solid state.

The extent of degradation is typically targeted to be between 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the parent drug.

Table 3: Summary of Forced Degradation Conditions for Doxazosin Mesylate

| Stress Condition | Reagent/Condition | Observed Degradation | Reference |

| Acidic Hydrolysis | 0.1 M HCl | Yes | researchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH | Yes | researchgate.net |

| Oxidative Degradation | 3-10% H₂O₂ | Yes | researchgate.net |

| Photolytic Stress | UV/Fluorescent Light | To be determined by study | |

| Thermal Stress | Elevated Temperature | To be determined by study |

Quantification of Degradation Products and Related Substances

Following forced degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify the degradation products from the intact drug. A stability-indicating HPLC method must be able to resolve all significant degradation products and the API with adequate peak shape and retention times.

The development of such methods often involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength. For instance, a reversed-phase HPLC method can be used for the determination of doxazosin in the presence of its degradation products. researchgate.net The quantification of these impurities is crucial for establishing specification limits for the final drug product.

Impurity Profiling and Quantification Methodologies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. These impurities can arise from the manufacturing process, degradation of the drug, or interaction with excipients.

Determination of Process-Related Impurities (e.g., Bis-amide side products)

Process-related impurities are by-products formed during the synthesis of the API. In the multi-step synthesis of doxazosin, the formation of by-products is a possibility. researchgate.net One example of a potential process-related impurity is a bis-amide side product. The presence of such impurities must be carefully monitored and controlled as they can affect the efficacy and safety of the final pharmaceutical product. researchgate.net

Specialized analytical methods, often involving a combination of chromatography and mass spectrometry (e.g., LC-MS), are developed to detect and quantify these specific impurities at very low levels. For instance, a Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed for the determination of carcinogenic alkyl methanesulfonates (e.g., methyl, ethyl, isopropyl, and n-butyl methanesulfonates) in doxazosin mesylate. nih.govnih.govresearchgate.net These genotoxic impurities can form if corresponding alcohols are used during synthesis or crystallization. nih.govresearchgate.net The limit of quantitation for these impurities has been reported to be as low as 6 ppm. nih.govnih.gov